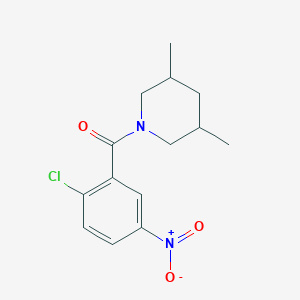![molecular formula C18H20N2O2 B259496 N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B259496.png)
N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide is an organic compound with the molecular formula C18H20N2O2. This compound is known for its unique structure, which includes a phenyl group and a formamido group attached to a propanamide backbone. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide typically involves the reaction of N,N-dimethyl-3-phenylpropanamide with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure the optimal yield of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of halogenated or alkylated products .
Applications De Recherche Scientifique
N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mécanisme D'action
The mechanism of action of N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes by binding to active sites on target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide include:
- N,N-dimethyl-3-phenylpropanamide
- N,N-dimethyl-3-(phenylformamido)butanamide
- N,N-dimethyl-3-phenyl-3-(phenylformamido)butanamide .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a phenyl group and a formamido group attached to a propanamide backbone. This structure imparts distinct chemical properties, making it valuable for specific research applications and industrial uses .
Propriétés
Formule moléculaire |
C18H20N2O2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-20(2)17(21)13-16(14-9-5-3-6-10-14)19-18(22)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3,(H,19,22) |
Clé InChI |
HEHHRUUSBBKRJZ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CN(C)C(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B259417.png)

![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]oxolane-2-carboxamide](/img/structure/B259419.png)
![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)

![4-CHLORO-N-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPAN]-2-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B259426.png)





![4-{[6-TERT-BUTYL-3-(METHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B259438.png)

